1-(3-Bromopropyl)-2-chloro-4-iodobenzene
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Overview
Description
1-(3-Bromopropyl)-2-chloro-4-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-2-chloro-4-iodobenzene typically involves multi-step organic reactions. One common method is the halogenation of a benzene derivative followed by the introduction of the bromopropyl group. The process may involve:
Halogenation: Chlorination and iodination of a benzene ring using reagents such as chlorine gas (Cl₂) and iodine (I₂) in the presence of a catalyst.
Alkylation: Introduction of the bromopropyl group through a nucleophilic substitution reaction using 1,3-dibromopropane and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and alkylation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-2-chloro-4-iodobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can remove halogen atoms, leading to the formation of less halogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of less halogenated or dehalogenated benzene derivatives.
Scientific Research Applications
1-(3-Bromopropyl)-2-chloro-4-iodobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals with antimicrobial or anticancer properties.
Material Science: Utilized in the preparation of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-2-chloro-4-iodobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of multiple halogen atoms makes the compound highly reactive, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chloropropane: A halogenated alkane with similar reactivity but lacks the aromatic ring.
2-Chloro-4-iodotoluene: An aromatic compound with similar halogenation but different alkyl substitution.
1-(3-Bromopropyl)-4-iodobenzene: A closely related compound with a different position of the chlorine atom.
Uniqueness
1-(3-Bromopropyl)-2-chloro-4-iodobenzene is unique due to the specific arrangement of halogen atoms and the presence of the bromopropyl group
Properties
Molecular Formula |
C9H9BrClI |
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Molecular Weight |
359.43 g/mol |
IUPAC Name |
1-(3-bromopropyl)-2-chloro-4-iodobenzene |
InChI |
InChI=1S/C9H9BrClI/c10-5-1-2-7-3-4-8(12)6-9(7)11/h3-4,6H,1-2,5H2 |
InChI Key |
SOISSPUYWNJQQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)CCCBr |
Origin of Product |
United States |
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